REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[nH:1]1[cH:2][cH:3][c:4]2[cH:5][c:6]([C:10](=[O:11])[OH:12])[cH:7][cH:8][c:9]12>>[nH:1]1[cH:2][cH:3][c:4]2[cH:5][c:6]([CH2:10][OH:11])[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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OCc1ccc2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |